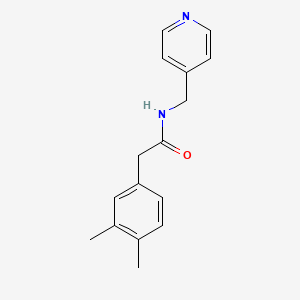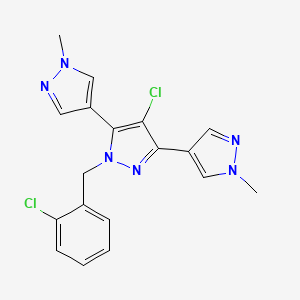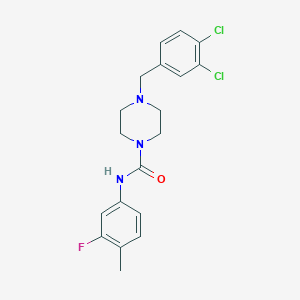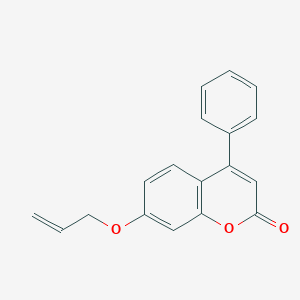
2-(3,4-dimethylphenyl)-N-(4-pyridinylmethyl)acetamide
説明
2-(3,4-dimethylphenyl)-N-(4-pyridinylmethyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. DPA is a derivative of acetaminophen, which is a widely used pain reliever medication. The unique structure of DPA has made it a potential candidate for various research applications, including its use as a pharmaceutical drug.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. DPA has been found to selectively inhibit COX-2, which is the isoform responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
DPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, DPA has been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to the site of inflammation.
実験室実験の利点と制限
One of the major advantages of DPA is its selective inhibition of COX-2, which makes it a potential candidate for the treatment of various inflammatory disorders without causing the side effects associated with non-selective COX inhibitors, such as gastrointestinal ulcers and bleeding. However, the limitations of DPA include its low solubility in water, which makes it difficult to administer orally, and its potential toxicity at higher doses.
将来の方向性
There are several potential future directions for the research on DPA. One direction is the development of novel formulations that enhance its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Additionally, the potential neuroprotective effects of DPA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, could be explored.
科学的研究の応用
DPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis and osteoarthritis. Additionally, DPA has shown potential in the treatment of neuropathic pain.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-4-15(9-13(12)2)10-16(19)18-11-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDLWJPEUUZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665264.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4665280.png)
![3-[3-(2,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4665287.png)

![1-{3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4665312.png)
![N-[1-(2-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4665318.png)
![6-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4665321.png)
![1-benzyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B4665324.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4665335.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4665347.png)